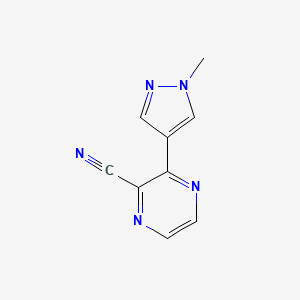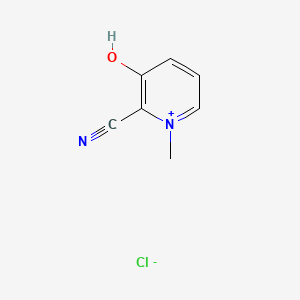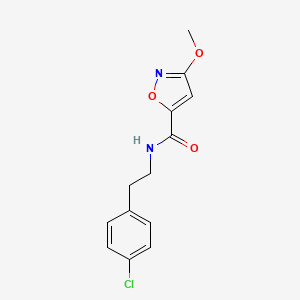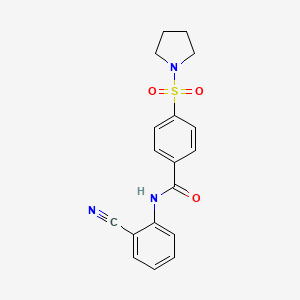![molecular formula C18H21N3O2S B2694635 2,4-Dimethyl-6-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2097932-03-9](/img/structure/B2694635.png)
2,4-Dimethyl-6-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,4-Dimethyl-6-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring which is a five-membered ring with one nitrogen atom . The pyrimidine ring is substituted with two methyl groups and an oxy group that is linked to a pyrrolidine ring. The pyrrolidine ring is further substituted with a benzoyl group that contains a methylsulfanyl group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyrimidine rings would give the molecule a certain degree of rigidity. The different substituents attached to these rings would influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the methylsulfanyl group might be susceptible to oxidation, and the carbonyl group in the benzoyl moiety might be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the strength of the intermolecular forces .科学的研究の応用
Synthesis and Material Science Applications
Pyrimidine derivatives have been synthesized for various applications, including the development of novel polyimides and exploration of their material properties. For instance, polyimides derived from pyrimidine-containing aromatic dianhydride monomers exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for high-performance polymer applications (Wang et al., 2006). These materials have potential uses in electronics, aerospace, and as components in advanced composite materials due to their outstanding thermal and mechanical properties.
Antimicrobial and Insecticidal Potential
Pyrimidine-linked heterocyclic compounds have shown significant insecticidal and antimicrobial activities. The synthesis of pyrimidine-linked pyrazole derivatives and their evaluation against various microorganisms and insects have demonstrated promising results, suggesting their potential as new classes of antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Chemical Synthesis and Green Chemistry
Research into the synthesis of pyrimidine derivatives also focuses on improving the environmental friendliness of chemical processes. Studies on the synthesis of certain pyridine derivatives, which share a core structural similarity with pyrimidine derivatives, emphasize green chemistry principles by reducing waste and avoiding the use of hazardous reagents (Gilbile et al., 2017).
将来の方向性
特性
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-12-10-17(20-13(2)19-12)23-14-8-9-21(11-14)18(22)15-6-4-5-7-16(15)24-3/h4-7,10,14H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONSDEUUAWOSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-6-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,6-Dibenzyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2694558.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2694563.png)
![Methyl 4-[(oxo{[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]amino}acetyl)amino]benzoate](/img/structure/B2694566.png)


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2694573.png)

